molecular formula C22H27N5O6S3 B563274 Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester CAS No. 1356933-91-9

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester

Cat. No.: B563274
CAS No.: 1356933-91-9
M. Wt: 553.667
InChI Key: LSXCUZMTPAIGMX-KZDUYQQSSA-N
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Description

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is a complex organic compound with the molecular formula C22H27N5O6S3 and a molecular weight of 553.67 g/mol . This compound is known for its applications in biochemistry and molecular biology, particularly in the field of protein labeling and purification.

Preparation Methods

The synthesis of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves several steps, starting with the preparation of biotinylated compounds. The biotinylation process typically involves the reaction of biotin with N-hydroxysuccinimide esters, which readily form stable bonds with primary amines . The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the biotinylated product. Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to achieve high purity and yield .

Chemical Reactions Analysis

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves the formation of stable biotin-protein conjugates. The N-hydroxysuccinimide ester group reacts with primary amines on proteins, forming amide bonds. The biotin moiety then interacts with avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated proteins . The pyridinyldithio group can also form disulfide bonds, adding another layer of functionality to the compound.

Comparison with Similar Compounds

Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester can be compared with other biotinylation reagents, such as:

The uniqueness of this compound lies in its ability to form both amide and disulfide bonds, making it a versatile tool in biochemical research.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O6S3/c28-16(6-2-1-5-15-20-13(11-34-15)25-22(32)26-20)24-14(12-35-36-17-7-3-4-10-23-17)21(31)33-27-18(29)8-9-19(27)30/h3-4,7,10,13-15,20H,1-2,5-6,8-9,11-12H2,(H,24,28)(H2,25,26,32)/t13-,14-,15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXCUZMTPAIGMX-KZDUYQQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CSSC2=CC=CC=N2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC2=CC=CC=N2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747152
Record name 2,5-Dioxopyrrolidin-1-yl N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-3-[(pyridin-2-yl)disulfanyl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356933-91-9
Record name 2,5-Dioxopyrrolidin-1-yl N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-3-[(pyridin-2-yl)disulfanyl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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